molecular formula C12H20O6 B13067459 (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol

(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol

Cat. No.: B13067459
M. Wt: 260.28 g/mol
InChI Key: LDPFQVWIUACVFE-IJABSKIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen atoms, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and purification steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new structures with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol: shares similarities with other tricyclic compounds that contain multiple oxygen atoms and exhibit similar reactivity.

    Tetraoxatricyclo[7.3.0.03,7]dodecane derivatives: These compounds have comparable structures and chemical properties, making them useful for comparative studies.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple oxygen atoms within its tricyclic framework. This unique structure imparts distinct chemical and physical properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3/t5?,6?,7-,8-,9-,10+/m1/s1

InChI Key

LDPFQVWIUACVFE-IJABSKIDSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C([C@@H]3[C@@H](C2O)OC(O3)(C)C)O)C

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.